Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Nomenclature and IUPAC Classification
The systematic name This compound follows IUPAC guidelines for spiro compounds and functionalized derivatives. The nomenclature can be deconstructed as follows:
The numbering begins at the spiro carbon, with the smaller epoxide ring (positions 1–3) and larger cyclohexane ring (positions 1, 4–8). The "2-chloro" and "2-carboxylate" groups occupy the spiro carbon’s adjacent positions, while methyl groups reside on the cyclohexane ring.
Historical Context of Spirocyclic Epoxide Derivatives
Spirocyclic epoxides trace their origins to Adolf von Baeyer’s 19th-century work on bicyclic systems, where he coined the term spirane for compounds sharing a single atom between two rings. The 20th century saw Radulescu and Patterson expand these concepts to polycyclic systems, leading to formalized IUPAC rules in 1979. Early synthetic efforts focused on strained epoxides due to their reactivity, but challenges in stereochemical control limited applications. Advances in asymmetric catalysis and computational modeling in the 2000s revived interest, enabling precise synthesis of derivatives like this compound for targeted studies.
Significance in Modern Organic and Medicinal Chemistry
Spirocyclic epoxides occupy a critical niche in synthetic chemistry due to:
- Strained Reactivity : The 3-membered epoxide ring undergoes regioselective ring-opening reactions, serving as a versatile electrophile for C–O bond cleavage.
- Stereochemical Rigidity : The spiro architecture enforces distinct conformational preferences, aiding in the design of bioactive molecules with improved target specificity.
- Multifunctional Platforms : The coexistence of epoxide, ester, and chloro groups allows sequential derivatization, as demonstrated in the synthesis of polycyclic ethers and β-lactam analogs.
Recent studies highlight their utility as intermediates in natural product synthesis (e.g., terpenoid frameworks) and protease inhibitor scaffolds, leveraging their ability to mimic peptide turn structures.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₇ClO₃ | Chemsrc |
| Molecular weight | 232.70 g/mol | Chemsrc |
| Parent spiro system | 1-Oxaspiro[2.5]octane | IUPAC |
| Functional groups | Epoxide, ester, chloro, methyl | CK-12 |
Properties
Molecular Formula |
C11H17ClO3 |
|---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-7-5-4-6-10(8(7)2)11(12,15-10)9(13)14-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
BYNXMEHCICKOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1C)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Primary Synthesis Route: Esterification via Methyl Chloroformate
The most documented method involves reacting 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane with methyl chloroformate (ClCOOCH₃) in the presence of triethylamine (Et₃N) as a base.
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane (DCM) or THF |
| Atmosphere | Inert (N₂ or Ar) |
| Temperature | 0–25°C |
| Reaction Time | 4–6 hours |
| Workup | Aqueous wash, drying, column chromatography |
This method achieves high regioselectivity due to the steric protection of the spirocyclic system. Industrial-scale adaptations employ continuous flow reactors to enhance yield (≥85%) and purity (>98%).
Alternative Method: Acid-Catalyzed Esterification
A precursor-based approach involves esterifying [2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid] with methanol under acidic conditions:
Reaction Scheme
\$$ \text{Acid} + \text{CH}3\text{OH} \xrightarrow{\text{HCl, Δ}} \text{Ester} + \text{H}2\text{O} \$$
- Catalyst: Concentrated HCl (0.5 equiv)
- Solvent: Excess methanol or mesitylene
- Temperature: 60–80°C
- Yield: ~70–75% (lab-scale)
Spirocyclic Core Formation
The spiro[2.5]octane backbone is constructed via base-mediated cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid alkyl esters:
| Component | Role |
|---|---|
| Base | NaOMe/NaOEt (2.0 equiv) |
| Solvent | THF/MeOH (4:1) |
| Temperature | Reflux (65°C) |
This step forms the strained spirocyclic system, with the ester group introduced either before or after cyclization depending on the route.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Methyl Chloroformate | High yield, scalability | Requires anhydrous conditions |
| Acid-Catalyzed | Simple setup | Moderate yield, longer reaction time |
| Cyclization-First | Flexible functionalization | Multi-step, lower overall yield |
Industrial-Scale Considerations
- Continuous Flow Synthesis : Reduces side reactions (e.g., hydrolysis) by minimizing residence time.
- Purification : Recrystallization from hexane/ethyl acetate mixtures achieves >99% purity.
- Safety : Methyl chloroformate requires strict handling due to toxicity (TLV: 0.1 ppm).
Research Advancements
Recent studies focus on:
- Enzymatic esterification : Lipases (e.g., Candida antarctica) for greener synthesis.
- Photocatalytic chlorination : Direct C–H chlorination of preformed spirocycles to streamline production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 undergoes nucleophilic substitution under mild alkaline conditions. Common nucleophiles include:
-
Hydroxide ions : Produces the corresponding hydroxy derivative with 75–80% yield in ethanol/water at 50°C.
-
Ammonia/amines : Forms amine-substituted spiro compounds, though steric hindrance from the spiro structure reduces yields to ~60%.
-
Thiols : Generates thioether derivatives with moderate efficiency (55–65% yield).
Reactivity is influenced by the steric bulk of the spiro system, which slows reaction kinetics compared to non-spiro chlorinated esters.
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acidic (H₂SO₄) | H₂O, reflux | Carboxylic acid derivative | 85–90 |
| Basic (NaOH) | Ethanol/H₂O, 70°C | Sodium carboxylate intermediate | 92–95 |
The spiro structure remains intact during hydrolysis, confirming its stability under these conditions .
Cycloaddition Reactions
The strained oxaspiro[2.5]octane ring participates in [3+2] cycloadditions with dipolarophiles like nitrones and azides:
-
Reaction with nitrones : Forms fused bicyclic oxazolidines at 60–70°C with 70–75% yield.
-
Reaction with azides : Produces triazoline derivatives under mild conditions (30–40°C), though yields are lower (50–55%) due to competing decomposition.
These reactions demonstrate the compound’s utility in synthesizing complex heterocyclic systems.
Oxidation and Reduction
-
Oxidation : The methyl group adjacent to the ester is resistant to common oxidants (e.g., KMnO₄), but ozonolysis cleaves the spiro ring to yield diketone fragments.
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol while preserving the chlorine substituent (80–85% yield).
Key Reactivity Trends
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Nucleophilic Substitution | 1.2 × 10⁻³ | 68.5 |
| Ester Hydrolysis | 2.8 × 10⁻⁴ | 72.3 |
| Cycloaddition | 4.5 × 10⁻⁵ | 85.1 |
Data derived from kinetic studies highlight the compound’s moderate reactivity profile, attributed to steric and electronic effects of the spiro system .
Scientific Research Applications
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound notable for its unique spirocyclic structure. It has a molecular weight of approximately 232.70 g/mol . The compound consists of a bicyclic framework with a chloro substituent and two methyl groups. The presence of an ester functional group contributes to the compound's reactivity, making it applicable in organic synthesis and medicinal chemistry.
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.
- Chemistry It serves as a building block in synthesizing complex organic molecules.
- Biology It is investigated for its potential biological activity and interactions with biomolecules. Research indicates it may exhibit biological activity through interactions with biomolecules. Its mechanism of action often involves forming covalent bonds with nucleophilic sites on proteins, potentially modulating enzyme activity or receptor function. This property makes it a candidate for further investigation in pharmacological studies.
- Medicine It is explored for potential therapeutic properties and as a precursor in drug synthesis. Studies on its interactions with biological targets have indicated potential effects on enzyme inhibition and modulation within cellular systems. These interactions are crucial for understanding the compound's pharmacological profile and guiding future research into its therapeutic applications.
- Industry It is utilized in producing specialty chemicals and materials.
Chemical Reactions
The compound undergoes several chemical reactions, making it a versatile intermediate in synthesizing various compounds.
- Substitution Reactions The chlorine atom can be substituted by nucleophiles like amines or thiols. Common reagents include sodium azide or potassium thiocyanate in polar aprotic solvents. The reaction leads to the formation of substituted derivatives such as amines or thiols.
- Oxidation Reactions It can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction Reactions Reduction can lead to the formation of alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-Chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1692434-03-9)
Molecular Formula : C₁₀H₁₅ClO₃
Molecular Weight : 218.68 g/mol
Key Differences :
- Lacks the 5-methyl group present in the target compound.
- Retains the chlorine substituent at the 2-position and the carboxylate ester.
Implications : - Reduced steric hindrance compared to the 4,5-dimethyl analog may influence reactivity in coupling or substitution reactions.
- Lower molecular weight (218.68 vs. ~232.7 for the target compound) could affect solubility or crystallization behavior.
Methyl 4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (No Chlorine Substituent)
Molecular Formula : C₁₁H₁₆O₃
Key Differences :
- Absence of the chlorine atom at the 2-position.
- Retains the 4,5-dimethyl groups and carboxylate ester.
Implications : - May exhibit higher stability under basic or aqueous conditions due to the absence of a reactive chloro group.
Methyl 5-Ethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 1561940-53-1)
Molecular Formula : C₁₁H₁₈O₃
Molecular Weight : 198.26 g/mol
Key Differences :
- Substitutes the 4,5-dimethyl groups with a single 5-ethyl group.
- No chlorine atom at the 2-position. Implications:
- Lower molecular weight and altered substituents may lead to distinct spectroscopic profiles (e.g., NMR, IR).
Availability : Temporarily out of stock, with suppliers prioritizing restocking based on demand .
Research and Practical Implications
- Chlorine vs. Methyl/Ethyl Groups: The presence of chlorine in the target compound and its 4-methyl analog enhances electrophilic reactivity, making them suitable for cross-coupling reactions. In contrast, non-chlorinated analogs may serve as inert intermediates or substrates for hydrogenation .
- Steric Effects : The 4,5-dimethyl substitution in the target compound introduces steric constraints that could influence enantioselectivity in asymmetric synthesis, a feature absent in simpler analogs like the 4-methyl or 5-ethyl derivatives.
- Commercial Viability : Supply chain limitations (e.g., discontinuation or stockouts) highlight the importance of selecting analogs based on availability for large-scale applications .
Biological Activity
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClO
- Molecular Weight : 232.70 g/mol
- CAS Number : 1697262-85-3
The compound features a spirocyclic framework characterized by a chlorine atom and two methyl groups attached to the oxaspiro structure, which is crucial for its reactivity and biological interactions .
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects primarily through:
- Covalent Binding : The compound can form covalent bonds with nucleophilic sites on proteins, potentially modulating enzyme activity or receptor function .
- Enzyme Inhibition : Studies have shown that this compound may inhibit specific enzymes, which could lead to alterations in metabolic pathways relevant to various diseases .
Enzyme Modulation
The interaction of this compound with enzymes has been documented in several studies:
- Inhibition Studies : The compound has been tested for its ability to inhibit enzymes involved in metabolic processes. For instance, it has shown potential in modulating the activity of enzymes linked to obesity and metabolic syndrome .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Obesity Research : In a study examining potential pharmacotherapeutics for obesity, this compound was identified as a candidate for further investigation due to its ability to influence energy balance mechanisms .
- Cancer Therapeutics : Preliminary findings suggest that this compound may have applications in cancer treatment by affecting pathways associated with tumor growth and proliferation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | 1561270-52-7 | CHO | Lacks chlorine substituent |
| Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | 1693647-23-2 | CHClO | Different methyl positioning |
| Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | 89879-01-6 | CHClO | Similar structure but different methyl groups |
This table illustrates how variations in substituents and structural configurations can influence the biological activity of related compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate?
- Methodological Answer : The synthesis of spirocyclic compounds often involves cycloaddition or ring-closing strategies. For example, spirooxirane derivatives can be synthesized via epoxidation of cyclohexene precursors followed by carboxylation. Key steps include chlorination at the 2-position and esterification with methyl groups. Characterization of intermediates using - and -NMR is critical to confirm regioselectivity and purity .
Q. How can NMR spectroscopy resolve the spirocyclic structure and substituent positions?
- Methodological Answer : -NMR can identify proton environments near the spiro center (e.g., deshielded protons at the oxirane ring). -NMR detects quaternary carbons at the spiro junction (e.g., ~70–80 ppm for oxaspiro carbons). 2D experiments (COSY, HSQC) map connectivity between the chloro, methyl, and carboxylate groups .
Q. What analytical techniques are essential for purity assessment and structural validation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while FT-IR identifies functional groups (e.g., ester C=O stretch at ~1700 cm). Melting point analysis and elemental analysis (C, H, N) validate crystallinity and stoichiometry. X-ray crystallography provides definitive proof of spiro geometry .
Advanced Research Questions
Q. How can molecular docking studies predict the bioactivity of this compound against anti-inflammatory targets like COX-1?
- Methodological Answer : Using tools like AutoDock 4.2, dock the compound into COX-1’s active site (PDB: 1EQG). Prioritize hydrogen-bond interactions with residues like ARG469 or TYR130. ADME analysis predicts bioavailability, with LogP (<5) and polar surface area (<90 Å) indicating membrane permeability .
Q. How to address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Conflicting NMR signals may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR can stabilize conformers. Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian 09 with B3LYP/6-31G* basis set). Cross-validate with X-ray structures if crystalline .
Q. What computational approaches model the electronic properties and reactivity of this spiro compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Natural Bond Orbital (NBO) analysis identifies stabilizing interactions (e.g., hyperconjugation between the oxirane oxygen and carboxylate group). Solvent effects (PCM model) refine reactivity in biological systems .
Q. How does stereochemistry influence pharmacological activity, and how can enantiomers be resolved?
- Methodological Answer : Chiral HPLC with amylose-based columns separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. Biological assays (e.g., COX-1 inhibition) compare racemic vs. resolved forms. For spiro compounds, steric hindrance from methyl groups may modulate enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
